molecular formula C13H12F3NO2 B8595910 1-[2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-yl]ethanone

1-[2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-yl]ethanone

Cat. No. B8595910
M. Wt: 271.23 g/mol
InChI Key: DSQRXDBZCMVTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-yl]ethanone is a useful research compound. Its molecular formula is C13H12F3NO2 and its molecular weight is 271.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-yl]ethanone

Molecular Formula

C13H12F3NO2

Molecular Weight

271.23 g/mol

IUPAC Name

1-(7-acetyl-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C13H12F3NO2/c1-8(18)10-3-2-9-4-5-17(7-11(9)6-10)12(19)13(14,15)16/h2-3,6H,4-5,7H2,1H3

InChI Key

DSQRXDBZCMVTGK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(CCN(C2)C(=O)C(F)(F)F)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline (140 mmol, 32.00 g) was introduced into CS2 (190 ml). Aluminum trichloride (837 mmol, 111.60 g) was added thereto in portions at room temperature. Acetyl chloride (419.12 mmol, 32.90 g) was then added dropwise in such a way that gentle refluxing took place, and the mixture was heated to reflux for a further hour. The reaction mixture was poured into ice-water and extracted with dichloromethane. The organic phase was dried, filtered with suction and concentrated and then stirred with isopropanol. 22 g of the title compound were obtained with a melting point of 80° C.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
111.6 g
Type
reactant
Reaction Step Two
Quantity
32.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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